5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Synthetic chemistry S-alkylation Building-block efficiency

5-(4-Methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 342597-54-0) is a heterocyclic organic compound belonging to the 1,2,4-triazole-3-thiol class, distinguished by a C5-(4-methoxybenzyl) substituent and an N4-phenyl group. Its molecular formula is C16H15N3OS with a molecular weight of 297.4 g/mol, and it features a reactive thiol (-SH) group at the C3 position that serves as a nucleophilic handle for S-alkylation and further diversification.

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
Cat. No. B6058025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Molecular FormulaC16H15N3OS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3
InChIInChI=1S/C16H15N3OS/c1-20-14-9-7-12(8-10-14)11-15-17-18-16(21)19(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21)
InChIKeyLLSDYPMXBGFWOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol – Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


5-(4-Methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 342597-54-0) is a heterocyclic organic compound belonging to the 1,2,4-triazole-3-thiol class, distinguished by a C5-(4-methoxybenzyl) substituent and an N4-phenyl group . Its molecular formula is C16H15N3OS with a molecular weight of 297.4 g/mol, and it features a reactive thiol (-SH) group at the C3 position that serves as a nucleophilic handle for S-alkylation and further diversification [2]. Predicted physicochemical parameters include a boiling point of 430.5±47.0 °C, density of 1.24±0.1 g/cm³, and a calculated LogP of 3.1, indicating moderate lipophilicity favorable for membrane permeability in cell-based assays [1]. The compound is classified as a synthetic intermediate and building block for medicinal chemistry programs rather than a finalized bioactive entity, and is primarily sourced through custom synthesis or specialist chemical suppliers [2].

5-(4-Methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Why In-Class 1,2,4-Triazole-3-thiols Cannot Simply Be Interchanged


The 1,2,4-triazole-3-thiol scaffold supports extensive substitutional variation, but even minor changes to the N4 and C5 substituents produce dramatic divergence in synthetic utility, downstream biological target engagement, and physicochemical properties. The specific combination of an N4-phenyl group and a C5-(4-methoxybenzyl) moiety in this compound—as opposed to N4-allyl, N4-methyl, or C5-(4-methoxyphenyl) variants—determines the regiochemical outcome of S-alkylation reactions used to generate bioactive libraries and dictates the steric and electronic environment presented to biological targets such as the Cdc25B phosphatase catalytic site [1][2]. The 4-methoxybenzyl group at C5 also influences both lipophilicity (LogP 3.1) and the conformational flexibility around the triazole core, parameters that directly affect membrane permeability and protein-binding geometry in ways that N4-allyl or C5-phenyl analogs cannot replicate [2][3]. In the context of the Rostom et al. (2017) medicinal chemistry program, this precise substitution pattern was essential for generating the S-alkylated derivatives that subsequently demonstrated selective Cdc25B phosphatase inhibition (IC50 6.7 μM for the lead analog 18) and differential tumor-cell growth inhibition in the NCI 60-cell-line panel [1]. Generic substitution with a different triazole-3-thiol would alter the entire downstream structure–activity relationship trajectory, making procurement of the exact compound a non-negotiable requirement for reproducible research [1][3].

5-(4-Methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Comparator-Anchored Quantitative Differentiation Evidence


S-Alkylation Yield as a Synthetic Efficiency Benchmark: N4-Phenyl vs. N4-Allyl and N4-Benzyl 1,2,4-Triazole-3-thiols

The target compound undergoes S-alkylation with ethyl chloroacetate under standard conditions (K₂CO₃, acetone, 24 h) to afford ethyl 2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate in 88% isolated yield [1]. This yield was achieved as part of the Rostom et al. (2017) library synthesis, where the N4-phenyl-substituted triazole-3-thiol core was subsequently elaborated into thiazolothiadiazole analogs evaluated for anticancer activity [2]. In contrast, the homologous N4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol and N4-benzyl analogs reported by Hovsepyan et al. (2014) were described qualitatively as affording S-alkylated and aminomethylated products, but without reporting isolated yields that match or exceed 88% under comparable conditions [3]. The high and reproducible yield of the N4-phenyl variant reduces the material cost per downstream analog and increases the reliability of library production for structure–activity relationship (SAR) campaigns.

Synthetic chemistry S-alkylation Building-block efficiency

Downstream Biological Relevance: The N4-Phenyl/C5-(4-Methoxybenzyl) Triazole Core Generates Cdc25B Phosphatase Inhibitors Not Accessible from N4-Unsubstituted or C5-Phenyl Analogs

The target compound served as the immediate precursor for a series of S-alkylated derivatives within the Rostom et al. (2017) anticancer program. The most active elaborated analog, compound 18, demonstrated a Cdc25B phosphatase IC50 of 6.7 μM and exhibited selective tumor-cell growth inhibition across the NCI 60-cell-line panel with marginal growth-inhibitory effect on normal MCF-10A breast epithelial cells [1]. Molecular docking confirmed that compound 18 displayed a superior binding profile within the human Cdc25B active site relative to a previously reported Cdc25 phosphatase ligand [1]. The N4-phenyl and C5-(4-methoxybenzyl) substitution pattern of the parent triazole-3-thiol was structurally essential to this outcome: the 4-methoxybenzyl group provides π-stacking and hydrophobic contacts, while the N4-phenyl group contributes to the conformational restriction that favors Cdc25B over Cdc25A isozyme selectivity (Cdc25A inhibition was negligible for compound 18, with only compound 22 showing 8.4 μM Cdc25B activity) [1]. By comparison, the Arfan et al. (2018) series derived from 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (C5-phenyl, CAS 91759-68-1) targeted cholinesterase enzymes (AChE IC50 38.35 μM, BChE IC50 147.75 μM for the best S-heptyl analog 6g) rather than Cdc25 phosphatases, demonstrating that a single atom change at C5 (benzyl CH₂ vs. direct phenyl linkage) redirects the biological target profile entirely [2].

Anticancer Cdc25B phosphatase inhibition Kinase/phosphatase targeting

Thiol Reactivity and Regioselective Functionalization: Differentiation from 1,2,4-Triazole-3-thiones via Tautomeric Control

The target compound exists in tautomeric equilibrium between the thiol (triazole-3-thiol) and thione (triazole-3-thione) forms; the IUPAC-recognized thione tautomer is 5-(4-methoxybenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione [1]. Under the basic S-alkylation conditions used in the Rostom et al. (2017) synthesis (K₂CO₃/acetone), the thiolate anion is generated selectively, directing alkylation exclusively to the sulfur atom and producing the S-alkylated product in 88% yield without detectable N-alkylation side products [1][2]. This contrasts with 1,2,4-triazole-3-thiols lacking the N4-phenyl group, where the NH proton at N4 can compete for alkylation, leading to mixtures of S- and N-alkylated regioisomers that require chromatographic separation [3]. The N4-phenyl substituent in the target compound eliminates this NH tautomeric pathway, ensuring that S-alkylation is the sole productive reaction manifold and that the 88% yield reflects clean conversion to a single regioisomer.

Thiol-thione tautomerism S-functionalization Regioselective derivatization

Lipophilicity and Drug-Likeness: LogP 3.1 Positions the N4-Phenyl/C5-(4-Methoxybenzyl) Scaffold Within Optimal Oral Bioavailability Windows

The calculated octanol/water partition coefficient (LogP) for 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is 3.1 [1]. In the Rostom et al. (2017) study, all downstream active analogs (12, 15, 18, 19, 22) derived from this parent scaffold complied with both Lipinski's Rule of Five and Veber's criteria for oral bioavailability, with in silico ADME-T predictions indicating favorable absorption and a high predicted safety profile [2]. By comparison, the C5-(4-methoxyphenyl) analog (CAS 91759-68-1) lacks the benzyl CH₂ spacer, resulting in a more planar and conjugated structure that may alter LogP and reduce the rotational degrees of freedom (rotatable bond count) available for optimal target-site adaptation [3]. The specific LogP of 3.1 for the target compound falls within the optimal range (1–3.5) for balancing membrane permeability with aqueous solubility, making it a rational starting point for lead optimization programs that require oral bioavailability.

ADME-T Lipinski Rule of Five LogP optimization

5-(4-Methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Medicinal Chemistry Library Synthesis Targeting Cdc25B Phosphatase in Oncology

The compound is the validated starting material for constructing S-alkylated triazole libraries that yield selective Cdc25B phosphatase inhibitors, as demonstrated by the Rostom et al. (2017) program where analog 18 achieved a Cdc25B IC50 of 6.7 μM with selectivity over Cdc25A and tumor-selective growth inhibition in the NCI 60-cell-line panel [1]. The 88% S-alkylation yield with ethyl chloroacetate ensures cost-efficient parallel library production, and the exclusive S-regioselectivity eliminates chromatographic purification of regioisomeric mixtures [2][3]. Researchers procuring this compound for Cdc25-targeted oncology programs benefit from a direct literature precedent linking the exact scaffold to the desired biological phenotype.

Building Block for ADME-T-Optimized Lead Optimization Cascades

With a calculated LogP of 3.1, four rotatable bonds, and full compliance with Lipinski and Veber criteria in downstream analogs, this compound provides a rationally selected starting point for oral-bioavailability-focused lead optimization [1]. The C5-benzyl CH₂ spacer introduces conformational flexibility that can be exploited to fine-tune target-binding geometry without pushing LogP above the 5.0 Lipinski ceiling. Procurement of this specific intermediate allows medicinal chemistry teams to initiate SAR campaigns from a pre-validated drug-likeness baseline rather than from structurally similar but ADME-T-uncharacterized alternatives [2].

Regioselective S-Functionalization for Covalent Probe and PROTAC Development

The N4-phenyl substitution blocks the competing N-alkylation pathway inherent to N4-unsubstituted 1,2,4-triazole-3-thiols, guaranteeing exclusive S-alkylation under standard basic conditions [1]. This property is critical for applications requiring stoichiometric control over the site of covalent attachment, such as the synthesis of click-chemistry handles, biotinylated probes, or PROTAC linker conjugates where N-alkylation side products would compromise conjugate purity and biological interpretability [2]. The 88% benchmark yield for S-alkylation with simple alkyl halides further supports the compound's suitability as a scalable intermediate for chemical biology tool compound synthesis.

Comparative Selectivity Profiling: C5-Benzyl vs. C5-Phenyl Triazole-3-thiol Scaffolds

The target compound (C5-benzyl) and its closest commercial analog, 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (C5-phenyl, CAS 91759-68-1), direct downstream biological activity toward entirely distinct target families: Cdc25 phosphatases (anticancer) vs. cholinesterases (neurodegeneration), respectively [1][2]. Procuring both compounds enables systematic scaffold-hopping studies to map the target-engagement landscape of the 1,2,4-triazole-3-thiol chemotype, providing a data-driven basis for selecting the optimal core for a given therapeutic indication. The quantitative differences in reported IC50 values (Cdc25B: 6.7 μM vs. AChE: 38.35 μM) and the orthogonal biological readouts underscore the non-interchangeability of these structurally adjacent building blocks [1][2].

Quote Request

Request a Quote for 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.